8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid typically involves the functionalization of the naphthyridine core. One common method includes the bromination of 4-hydroxy-1,6-naphthyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid under reflux conditions.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-oxo-1,6-naphthyridine-3-carboxylic acid.
Reduction: 4-hydroxy-1,6-naphthyridine-3-carboxylic acid.
Substitution: 8-methoxy-4-hydroxy-1,6-naphthyridine-3-carboxylic acid.
Scientific Research Applications
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1,6-naphthyridine-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-methoxy-4-hydroxy-1,6-naphthyridine-3-carboxylic acid:
Uniqueness
8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
1259060-69-9 |
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Molecular Formula |
C9H5BrN2O3 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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